1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol
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Overview
Description
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including the use of epoxides or alcohols under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with palladium catalyst
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkylamines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The amino and hydroxyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(3-(trifluoromethoxy)phenyl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(3-(Trifluoromethoxy)phenyl)ethanamine: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
2-(3-(Trifluoromethoxy)phenyl)propan-1-ol: Similar structure but without the amino group.
Uniqueness
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-amino-2-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-9(15,6-14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,15H,6,14H2,1H3 |
InChI Key |
YBYZABRFFLPUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)OC(F)(F)F)O |
Origin of Product |
United States |
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